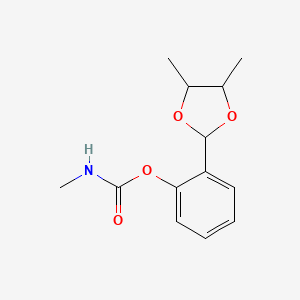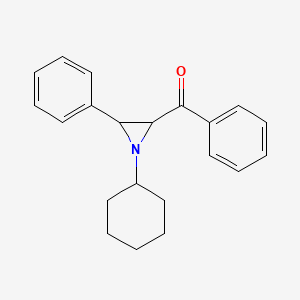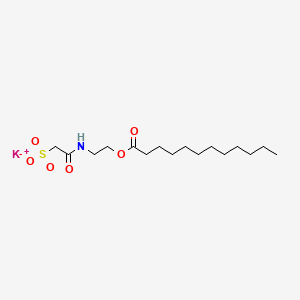
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various natural sources such as coconut oil and palm kernel oil. The addition of the sulfoacetyl group and the esterification with ethyl groups, along with the potassium salt form, gives this compound distinct characteristics that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt typically involves multiple steps. The process begins with the esterification of dodecanoic acid with ethanol to form dodecanoic acid ethyl ester. This ester is then reacted with sulfoacetic acid to introduce the sulfoacetyl group. The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfoacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt involves its interaction with biological membranes and proteins. The sulfoacetyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The potassium salt form ensures its stability and solubility in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid ethyl ester: A simpler ester derivative of dodecanoic acid without the sulfoacetyl group.
Dodecanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester: Another ester derivative with different functional groups.
Uniqueness
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is unique due to the presence of the sulfoacetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
Propiedades
Número CAS |
3772-95-0 |
|---|---|
Fórmula molecular |
C16H30KNO6S |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
potassium;2-(2-dodecanoyloxyethylamino)-2-oxoethanesulfonate |
InChI |
InChI=1S/C16H31NO6S.K/c1-2-3-4-5-6-7-8-9-10-11-16(19)23-13-12-17-15(18)14-24(20,21)22;/h2-14H2,1H3,(H,17,18)(H,20,21,22);/q;+1/p-1 |
Clave InChI |
BSPYSUUUOSYVSV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCNC(=O)CS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


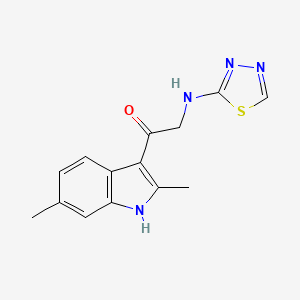
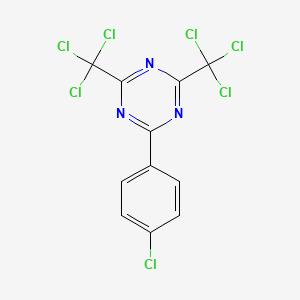
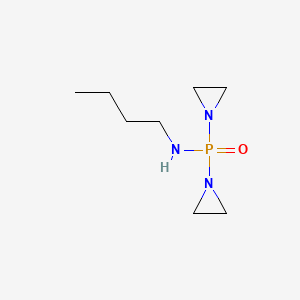
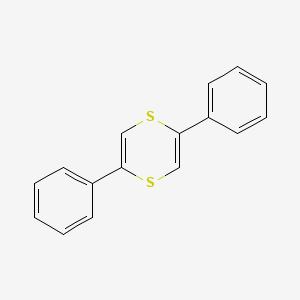
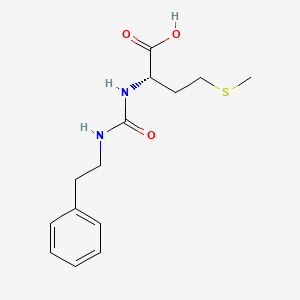
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
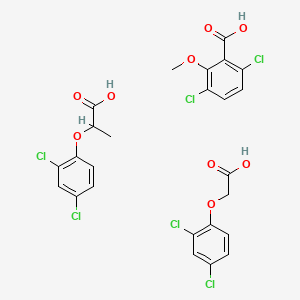
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
